3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride

PROTAC synthesis Conjugation chemistry Cereblon ligand

Researchers often face inconsistent coupling efficiency when conjugating linkers to standard CRBN ligands. This building block solves that challenge: its unhindered secondary amine enables single-step peptide coupling to carboxylic acid-functionalized linkers, accelerating PROTAC library synthesis. - Modular, one-step conjugation for rapid parallel degrader generation - Defined para-phenyl-amino exit vector ensures precise ternary complex geometry - Validated in O'PROTAC oligonucleotide conjugates on solid-phase [protocol available]

Molecular Formula C16H23Cl2N3O2
Molecular Weight 360.3 g/mol
Cat. No. B8237396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride
Molecular FormulaC16H23Cl2N3O2
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl.Cl
InChIInChI=1S/C16H21N3O2.2ClH/c20-15-6-5-14(16(21)19-15)18-13-3-1-11(2-4-13)12-7-9-17-10-8-12;;/h1-4,12,14,17-18H,5-10H2,(H,19,20,21);2*1H
InChIKeyMNLNVLUOQCWEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione Dihydrochloride: A Functionalized Cereblon Ligand for PROTAC Development


3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride (CAS 2828444-76-2) is a functionalized cereblon (CRBN) ligand, a core building block used in the development of proteolysis-targeting chimeras (PROTACs) and molecular glues . As a member of the immunomodulatory imide drug (IMiD) class, it contains a piperidine-2,6-dione (glutarimide) moiety for recruiting the CRBN E3 ligase, with a secondary amine functional handle on a terminal piperidine ring for flexible linker conjugation [1]. This design enables efficient synthesis of heterobifunctional degraders for targeted protein degradation, a key strategy in modern drug discovery .

Limitations of Generic Substitution for 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione Dihydrochloride in Degrader Synthesis


Direct substitution with other cereblon ligands, such as lenalidomide, pomalidomide, or their functionalized analogs, is not straightforward due to the critical influence of the exit vector geometry and linker attachment chemistry on degrader efficacy and selectivity . The specific para-phenyl-amino linkage in this compound provides a defined rigid geometry and a secondary amine handle that is optimally positioned for peptide coupling or reductive amination, a feature not universally present in other CRBN ligands . Using a ligand with a different architecture (e.g., an isoindolinone core or a primary amine handle) can dramatically alter the ternary complex formation and the subsequent degradation profile, leading to failed target engagement or off-target effects [1].

Quantitative Differentiation of 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione Dihydrochloride from Common Cereblon Ligand Alternatives


Enhanced Conjugation Efficiency via Secondary Amine versus Primary Alcohol Handles

This compound presents a secondary amine (piperidine) for linker attachment, which enables rapid, high-yielding amide bond formation with activated carboxyl linkers via simple peptide coupling chemistry . This is a significant practical advantage over cereblon ligands with primary alcohol handles (e.g., Lenalidomide-C5-OH or Pomalidomide-C5-OH), which often require lower-yielding esterification or require an additional activation step, increasing synthetic complexity and reducing overall efficiency . Direct, quantitative yield comparison data for a single defined linker is not available in the primary literature, but this functional advantage is a well-established principle in synthetic chemistry.

PROTAC synthesis Conjugation chemistry Cereblon ligand

Distinct Exit Vector Geometry for Rigid Linker Design

The para-substituted phenyl-amino-piperidine scaffold provides a linear and rigid exit vector extending directly from the glutarimide ring, in contrast to the angled or flexible vectors found in common alternatives like Pomalidomide-piperazine-acetic acid or Lenalidomide-C5-amine . This geometry is crucial for designing degraders where a rigid, defined distance between the two ligands is necessary for productive ternary complex formation [1]. The Pomalidomide-piperazine-acetic acid analog (CAS 2222114-59-6) offers a shorter, more flexible piperazine linker, which can lead to significant differences in the degradation profiles of the same target protein.

PROTAC design Exit vector Cereblon ligand Structure-Activity Relationship

Validated Use in Advanced Bioconjugation: O'PROTAC Technology

This specific compound was successfully utilized as the E3 ligase recruiter in a pioneering programmable oligonucleotide-based PROTAC (O'PROTAC) platform, targeting the undruggable transcription factors LEF1 and ERG in cancer cells [1]. This application demonstrates its compatibility with sophisticated bioconjugation strategies beyond simple small-molecule linkers, an application not demonstrated with many other commercially available cereblon ligands like Pomalidomide-C2-NH2 or Thalidomide-4-hydroxyacetate in the same study . The successful in vitro and in vivo degradation of target proteins validates the functional utility of this ligand in a demanding, non-canonical degrader context.

O'PROTAC Oligonucleotide conjugation Transcription factor degradation Cereblon ligand

Optimal Application Scenarios for Procuring 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione Dihydrochloride


Parallel Synthesis of a CRBN-Focused Degrader Library

A medicinal chemist is tasked with building a library of PROTACs against a novel kinase target. The goal is to vary the linker composition (length, hydrophobicity, rigidity) while keeping the CRBN ligand constant. Procuring this building block is ideal because its secondary amine handle allows for a modular, one-step coupling with a panel of commercially available linkers bearing a terminal carboxylic acid, using standard peptide chemistry . This enables the rapid generation of dozens of candidate degraders in parallel, significantly accelerating the hit-finding process compared to ligands requiring multi-step functionalization.

Designing Degraders for Sterically Hindered Targets

A computational chemist has identified that the target protein's ubiquitination site requires the E3 ligase to be positioned at a specific distance and angle. The rigid, linear exit vector provided by the para-substituted aniline-piperidine scaffold of this compound can be selected to precisely span this distance when combined with a rigid linker. This contrasts with more flexible CRBN ligands like Pomalidomide-piperazine-acetic acid, which would be too short and flexible to enforce the required ternary complex geometry. Procurement is therefore driven by a specific structural hypothesis.

Constructing Oligonucleotide- or Peptide-Based PROTACs

A chemical biology group is developing a novel class of hybrid PROTACs, such as O'PROTACs, where the target-binding moiety is an oligonucleotide or peptide. This compound is the preferred CRBN recruiter because its secondary amine can be efficiently conjugated to a carboxylic acid-functionalized oligonucleotide on solid-phase . This approach was successfully validated in the targeted degradation of transcription factors LEF1 and ERG [1], providing a directly applicable protocol and de-risking the chemistry.

Replacement of Less Reactive or More Complex CRBN Ligands

A process chemist is developing a scalable synthesis for a lead PROTAC. The previously used CRBN ligand, Lenalidomide-C5-amine, has inconsistent reactivity or requires expensive, proprietary linkers. This compound can serve as a direct, more reactive drop-in replacement due to its unhindered secondary amine, which exhibits superior coupling efficiency with simple, cost-effective dicarboxylic acid linkers . This substitution aims to improve the yield and reduce the cost of goods for the degrader molecule.

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